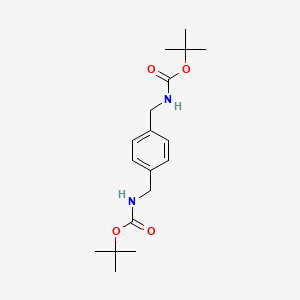

Ditert-butyl 1,4-Benzyldicarbamate

Descripción general

Descripción

Ditert-butyl 1,4-Benzyldicarbamate is a white crystalline organic compound that belongs to the family of carbamate esters. It has the molecular formula C18H28N2O4 and a molecular weight of 336.4 g/mol. This compound is known for its stability and is widely used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ditert-butyl 1,4-Benzyldicarbamate can be synthesized through the reaction of 1,4-benzenedimethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound often involves the use of tert-butanol, carbon dioxide, and phosgene, with DABCO as a base. This method is commonly employed by manufacturers in China and India . The process involves distillation of the crude material to yield a very pure grade of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Ditert-butyl 1,4-Benzyldicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ditert-butyl 1,4-benzyldicarbamate is primarily utilized as a protecting group for amines in organic synthesis. It is particularly effective in the formation of carbamates from amines and can facilitate the selective functionalization of complex molecules.

Synthesis of Carbamates

The compound can be synthesized through the reaction of di-tert-butyl dicarbonate with amines. This method provides high yields and allows for the introduction of the carbamate group in a controlled manner. The general reaction can be represented as follows:

This reaction is advantageous due to its mild conditions and high selectivity for primary amines, minimizing side reactions with secondary or tertiary amines .

Deprotection Strategies

The removal of the ditert-butyl carbamate protecting group can be achieved under various conditions, including acidic hydrolysis or using specific catalysts. Studies have shown that using hydrogenation conditions can effectively deprotect these compounds without affecting sensitive functionalities present in the molecule .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine functionalities allows for complex multi-step syntheses often required in drug development.

Case Study: Paclitaxel Derivatives

A notable application is found in the modification of paclitaxel (Taxol), a well-known anticancer drug. The ditert-butyl carbamate derivative has been employed to protect hydroxyl groups during the synthesis of more complex analogs like docetaxel. This strategy enhances yields and simplifies purification processes .

Synthesis of Amino Acid Derivatives

This compound has also been used to synthesize protected amino acid derivatives. These derivatives are crucial for peptide synthesis and can be further modified to create bioactive compounds .

Materials Science

In materials science, this compound finds applications in polymer chemistry as a modifier or additive.

Polymerization Processes

The compound can serve as a chain transfer agent or a stabilizer in radical polymerization processes. Its presence can influence the molecular weight distribution and thermal properties of the resulting polymers, making it valuable for tailoring material properties .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for amines; synthesis of carbamates | High yields; mild reaction conditions |

| Medicinal Chemistry | Intermediate in drug synthesis (e.g., paclitaxel derivatives) | Enhances selectivity and yield |

| Materials Science | Modifier/additive in polymer chemistry | Tailors material properties |

Mecanismo De Acción

The mechanism by which Ditert-butyl 1,4-Benzyldicarbamate exerts its effects involves the formation of stable carbamate esters. These esters can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis and as a protecting group for amines.

Diethyl pyrocarbonate: Another carbamate ester with similar applications in organic synthesis.

Dimethyl dicarbonate: Used in the food industry as a preservative and in organic synthesis.

Uniqueness

Ditert-butyl 1,4-Benzyldicarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable carbamate esters makes it particularly valuable in scientific research and industrial applications .

Actividad Biológica

Ditert-butyl 1,4-Benzyldicarbamate (CAS No. 20580-52-3) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and relevant case studies regarding its pharmacological properties.

Synthesis

The synthesis of this compound involves the reaction of tert-butyl carbamate with benzyl derivatives. The compound can be synthesized through various methods, including Pd-catalyzed amination of aryl bromides in toluene, which has shown effective yields under optimized conditions . The general reaction scheme is as follows:

- Reagents: Tert-butyl carbamate and benzyl halides.

- Conditions: Room temperature or elevated temperatures with appropriate catalysts.

- Yield: Typically high yields observed, although some reactions may require optimization for complete conversion.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that certain derivatives of carbamates exhibit significant antibacterial properties. For instance, compounds synthesized with similar structures showed efficacy against Escherichia coli, Bacillus cereus, and Staphylococcus aureus in microdilution assays .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 mM |

| This compound | B. cereus | 0.75 mM |

| This compound | S. aureus | 0.6 mM |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using the Artemia salina model to evaluate the safety profile of this compound derivatives. The results indicated low toxicity levels compared to standard agents . This suggests potential therapeutic applications with minimal adverse effects.

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including this compound, for their antimicrobial efficacy. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: In Vivo Evaluation

In vivo evaluations demonstrated that this compound exhibited significant protective effects against bacterial infections in animal models. The compound was administered at varying doses, and results indicated a dose-dependent response in reducing bacterial load .

Propiedades

IUPAC Name |

tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDXFIRMBGNMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.